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Compound of Interest

Compound Name: 2-cyclohexyl-2-phenylacetonitrile

Cat. No.: B1581737

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical and spectroscopic
properties of 2-cyclohexyl-2-phenylacetonitrile, alongside structurally similar alternatives.
The data presented is a summary of findings from various independent sources, intended to
aid researchers in compound identification, purity assessment, and selection for drug
development and scientific applications.

Executive Summary

2-Cyclohexyl-2-phenylacetonitrile is a nitrile compound with a molecular weight of
approximately 199.29 g/mol .[1] Its characterization through various analytical techniques is
crucial for its application in research and development. This guide compares its properties with
two key alternatives: its structural isomer, 2-cyclohexylidene-2-phenylacetonitrile, and a related
compound with a different cycloalkyl group, 2-cyclopentyl-2-phenylacetonitrile. The
comparative data highlights the subtle yet significant differences in their physical and
spectroscopic profiles, which are essential for unambiguous identification and quality control.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-cyclohexyl-2-
phenylacetonitrile and its selected alternatives, as reported by various laboratories.
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2-Cyclohexyl-2-

2-Cyclohexylidene-

2-Cyclopentyl-2-

Property . 2- o

phenylacetonitrile L. phenylacetonitrile
phenylacetonitrile

CAS Number 3893-23-0[1] 10461-98-0 3753-59-1

Molecular Formula C14H17NI[1] C14H15N C13H15N

Molecular Weight 199.29 g/mol [1] 197.28 g/mol 185.27 g/mol

Melting Point 49-55 °C[2] Not available Not available

N , 137-140 °C (at 3 _ _

Boiling Point Not available Not available
mmHg)[2]

Purity (Typical) >95% >95% >95%

Spectroscopic Data Comparison

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of

chemical compounds. Below is a comparative summary of the expected spectroscopic features

for 2-cyclohexyl-2-phenylacetonitrile and its alternatives.
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Spectroscopic
Technique

2-Cyclohexyl-2-
phenylacetonitrile

2-Cyclohexylidene-
2-
phenylacetonitrile

2-Cyclopentyl-2-
phenylacetonitrile

1H NMR (CDCls)

Phenyl protons
(multiplet, ~7.2-7.5
ppm), Methine proton
(doublet, ~3.7 ppm),
Cyclohexyl protons
(multiplets, ~1.0-2.2

ppm)

Phenyl protons
(multiplet, ~7.2-7.5
ppm),
Cyclohexylidene
protons (multiplets,
~2.2-2.9 ppm)

Phenyl protons
(multiplet, ~7.2-7.5
ppm), Methine proton
(doublet, ~3.8 ppm),
Cyclopentyl protons
(multiplets, ~1.2-2.3

ppm)

13C NMR (CDCls)

Nitrile carbon (~120
ppm), Phenyl carbons
(~127-138 ppm),
Methine carbon (~45
ppm), Cyclohexyl
carbons (~25-35 ppm)

Nitrile carbon (~118
ppm), Phenyl carbons
(~127-138 ppm),
Cyclohexylidene
carbons (~26-36 ppm,
~115 ppm, ~150 ppm)

Nitrile carbon (~121
ppm), Phenyl carbons
(~127-138 ppm),
Methine carbon (~46
ppm), Cyclopentyl
carbons (~25-34 ppm)

FT-IR (KBr, cm~1)

~2240 (C=N stretch),
~3030 (aromatic C-H
stretch), ~2850-2930
(aliphatic C-H stretch),
~1600, 1495
(aromatic C=C
stretch)

~2225 (C=N stretch),
~3030 (aromatic C-H
stretch), ~2850-2930
(aliphatic C-H stretch),
~1640 (C=C stretch),
~1600, 1490
(aromatic C=C
stretch)

~2240 (C=N stretch),
~3030 (aromatic C-H
stretch), ~2860-2950
(aliphatic C-H stretch),
~1600, 1495
(aromatic C=C
stretch)

Mass Spec. (El)

Molecular ion peak
(m/z) at 199. Key
fragments from loss of
cyclohexyl and phenyl

groups.

Molecular ion peak
(m/z) at 197.
Fragmentation pattern
differs due to the
double bond.

Molecular ion peak
(m/z) at 185. Key
fragments from loss of
cyclopentyl and

phenyl groups.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following

are standard protocols for the characterization of 2-cyclohexyl-2-phenylacetonitrile and
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related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrument: 400 MHz NMR Spectrometer
e Solvent: Deuterated chloroform (CDClI3)
o Standard: Tetramethylsilane (TMS) as an internal standard.

e Procedure: A sample of approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL
of CDCls. The solution is transferred to an NMR tube. *H NMR and 3C NMR spectra are
acquired at room temperature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Instrument: FT-IR Spectrometer
o Sample Preparation: Potassium Bromide (KBr) pellet method.

e Procedure: A small amount of the solid sample (1-2 mg) is ground with approximately 100-
200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet. The
spectrum is recorded over a range of 4000-400 cm1.

Mass Spectrometry (MS)

¢ Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) with an
Electron lonization (EI) source.

¢ GC Column: A non-polar capillary column (e.g., DB-5ms).

e Procedure: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane
or ethyl acetate) is injected into the GC. The oven temperature is programmed to increase
gradually to separate the components. The mass spectrum of the eluted compound is
recorded.

High-Performance Liquid Chromatography (HPLC)

e Instrument: HPLC system with a UV detector.
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e Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 pm).
* Mobile Phase: A gradient mixture of acetonitrile and water.

e Flow Rate: 1.0 mL/min.

o Detection: UV detection at 220 nm.

e Procedure: A standard solution of the compound is prepared in the mobile phase. A 20 pL
aliquot is injected into the HPLC system to determine the retention time and purity.

Visualized Experimental Workflow and Compound
Comparison

To further clarify the analytical process and the relationship between the compared
compounds, the following diagrams are provided.
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Caption: Experimental workflow for the characterization of 2-cyclohexyl-2-phenylacetonitrile.
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Caption: Logical relationship and key differentiators of the compared compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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